Phenylacetone oxime (PAOx) is a significant metabolic intermediate in the biological transformation of amphetamine and methamphetamine, first identified in scientific literature in the 1970s [1]. This compound occupies a crucial position in xenobiotic metabolism pathways, particularly in the hepatic processing of sympathomimetic amines. Research has established that PAOx forms primarily through the oxidative deamination of amphetamine derivatives, representing a key branch point in their metabolic fate [1] [2]. Understanding its formation and subsequent metabolism is essential for pharmaceutical researchers studying drug metabolism, forensic scientists investigating amphetamine detection, and environmental scientists concerned with contaminant degradation.
The structural characteristics of PAOx make it a fascinating subject for metabolic studies. As an oxime compound (R₁R₂C=N-OH), it exhibits chemical properties distinct from its precursor molecules, influencing its reactivity, stability, and biological activity. Recent research has also revealed that PAOx forms as a distinctive product during the chemical decontamination of methamphetamine using hydrogen peroxide-based cleaning systems, expanding its relevance beyond biological systems to environmental applications [3]. This guide comprehensively details the metabolic pathways, experimental protocols, quantitative data, and research applications related to this compound, providing technical professionals with a thorough reference for investigating this biologically and industrially significant compound.
The formation of this compound from amphetamine and methamphetamine occurs primarily through a flavin-containing monooxygenase (FMO3)-mediated pathway [2]. This transformation represents a significant detoxication pathway for amphetamines in mammalian systems, particularly in human metabolism. The human FMO3 enzyme, located predominantly in the hepatic endoplasmic reticulum, catalyzes the N-oxygenation of amphetamine and methamphetamine, initiating a sequence of reactions that ultimately yields this compound as a stable metabolic intermediate [2].
The complete biosynthetic pathway can be visualized as follows:
Figure 1: Biosynthesis of this compound from amphetamines via FMO3-mediated N-oxygenation
Research by Cashman et al. demonstrated that human FMO3 exists in several polymorphic forms, differing at key amino acid positions such as codon 158, which may influence individual variations in amphetamine metabolism [2]. The enzyme exhibits stereospecific preferences in its activity toward amphetamine substrates, contributing to differential metabolism of various stereoisomers. This FMO3-mediated pathway functions as an alternative to cytochrome P450-mediated deamination, particularly significant given that the conversion of N-hydroxyamphetamine to this compound in rat liver microsomes was found to be NADPH and oxygen dependent but not significantly inhibited by cytochrome P450 inhibitors [4].
The metabolic pathway proceeds through an N-hydroxyamphetamine intermediate that undergoes subsequent oxidative transformation to yield this compound [4] [2]. This conversion occurs efficiently in hepatic microsomal preparations and represents a major route for amphetamine biotransformation. The identification of this pathway in both rat and human liver systems confirms its conservation across species, though with potentially different quantitative contributions to overall amphetamine metabolism [4] [2].
Following its formation from amphetamine precursors, this compound undergoes further enzymatic processing through several potential metabolic routes. The predominant pathway involves conversion to phenylacetone (also known as phenyl-2-propanone or P2P), which represents a key branching point in the metabolic sequence [5]. This transformation exemplifies the dynamic equilibrium between oximes and their corresponding carbonyl compounds in biological systems.
The subsequent metabolic fate of phenylacetone involves oxidative processes that ultimately lead to the formation of benzoic acid [5]. This oxidative cleavage severs the connection between the aromatic ring and the carbonyl carbon, effectively dismantling the original amphetamine skeleton. The resulting benzoic acid then undergoes conjugation with glycine via the action of glycine N-acyltransferase (GLYAT) enzymes to form hippuric acid, which is excreted in urine [5]. This complete transformation from this compound to excretory products represents a significant detoxification pathway for amphetamine-derived compounds.
Recent investigations have revealed that oximes, including this compound, can also undergo enzymatic reduction back to their corresponding imines [6]. This pathway is catalyzed by a microsomal enzyme system present in multiple mammalian species, including humans. The reduction requires NADH cytochrome b5 reductase, cytochrome b5, and a third protein component identified as an isoenzyme of the cytochrome P450 2D subfamily in pig liver systems, though the human equivalent has not been definitively characterized [6].
This reductive pathway represents a novel metabolic transformation that must be considered when incorporating oxime functional groups into pharmaceutical compounds. The complete metabolic network of this compound can be visualized as:
Figure 2: Complete metabolic fate of this compound showing both oxidative and reductive pathways
System Preparation: Isolate liver microsomes from rat or human tissue via differential centrifugation at 4°C [4]. Resuspend microsomal pellets in appropriate buffer (typically 50-100 mM phosphate buffer, pH 7.4) and determine protein concentration using standardized methods (e.g., Bradford or BCA assay).
Incubation Conditions: Prepare reaction mixtures containing microsomal protein (0.5-2 mg/mL), NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1-2 IU/mL glucose-6-phosphate dehydrogenase), and substrate (N-hydroxyamphetamine or amphetamine derivatives at 0.1-1 mM concentration) in total volumes of 0.5-1 mL [4] [2]. Pre-incubate for 2-3 minutes at 37°C before initiating reactions with NADPH-generating system.
Reaction Monitoring: Conduct incubations for 15-60 minutes at 37°C with gentle shaking. Terminate reactions by adding ice-cold acetonitrile or methanol (typically 2:1 volume ratio of organic solvent to incubation mixture). Remove precipitated protein by centrifugation at 10,000 × g for 5-10 minutes and collect supernatant for analysis [4].
Analytical Detection: Analyze samples using HPLC or GC-MS methods. For GC-MS analysis, extract metabolites with appropriate organic solvents (ethyl acetate or dichloromethane), evaporate under nitrogen, and reconstitute in injection solvent [3]. Identify this compound by comparison with authentic standards using retention time and mass spectral characteristics.
Kinetic Parameter Determination: Perform incubations with varying substrate concentrations (typically 5-8 concentrations spanning an appropriate range) while maintaining other conditions constant. Determine initial velocity measurements at each substrate concentration and plot reaction rate versus substrate concentration [2]. Calculate Km and Vmax values using nonlinear regression analysis of the Michaelis-Menten equation.
Inhibition Experiments: To characterize enzymatic mechanisms, include specific inhibitors in incubation mixtures [4]. Common inhibitors for pathway elucidation include:
Chemical Decontamination Simulation: For environmental applications, prepare solutions of methamphetamine or ephedrine (1-10 mM) in appropriate buffers or water and treat with hydrogen peroxide-based decontamination agents (e.g., Bio-Oxygen Chem Decon) at recommended concentrations [3]. Monitor degradation kinetics by collecting samples at timed intervals and analyzing for this compound formation via GC-MS or LC-MS.
Table 1: Kinetic parameters for this compound formation and metabolism in experimental systems
| Reaction | Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) | Experimental Conditions | Reference |
|---|---|---|---|---|---|
| This compound formation from N-hydroxyamphetamine | Rat liver microsomes | Not reported | Not reported | NADPH-dependent, O₂-dependent | [4] |
| This compound formation from methamphetamine | Human FMO3 | ~60-80 (for amphetamine) | ~4-6 (for amphetamine) | Recombinant human FMO3, pH 8.4, 37°C | [2] |
| Methamphetamine degradation to this compound | Hydrogen peroxide decontamination | - | (1.9 ± 0.4) × 10⁻² min⁻¹ (pseudo-first-order rate constant) | Bio-Oxygen Chem Decon, 25°C | [3] |
| Ephedrine degradation to benzaldehyde | Hydrogen peroxide decontamination | - | (2.2 ± 0.3) × 10⁻² min⁻¹ (pseudo-first-order rate constant) | Bio-Oxygen Chem Decon, 25°C | [3] |
Table 2: Effects of various inhibitors and conditions on this compound formation
| Inhibitor/Condition | Concentration | Effect on PAOx Formation | Interpretation | Reference |
|---|---|---|---|---|
| CO:O₂ (2:1 ratio) | 2:1 atmosphere | Minimal inhibition (~10-20%) | Not cytochrome P450-mediated | [4] |
| SKF-525A | Micromolar concentrations | No significant reduction | Not cytochrome P450-mediated | [4] |
| DPEA | Micromolar concentrations | No significant reduction | Not cytochrome P450-mediated | [4] |
| Superoxide dismutase | Not specified | No alteration | O₂⁻ not involved | [4] |
| Catalase | Not specified | No alteration | H₂O₂ not involved | [4] |
| Azide | Not specified | No alteration | Singlet oxygen not involved | [4] |
| Mannitol | Not specified | No alteration | OH• not involved | [4] |
| Phenobarbital pretreatment | Not specified | Not appreciably increased | Not typical P450 induction | [4] |
The discovery that methamphetamine degradation by hydrogen peroxide-based decontamination systems produces this compound as a distinctive product has significant practical applications [3]. This transformation provides both a chemical signature for monitoring decontamination processes and insights into the reaction mechanisms involved in oxidative degradation of amphetamine-type stimulants.
Environmental and forensic researchers can utilize this compound detection as a marker compound for assessing the effectiveness of methamphetamine laboratory remediation efforts. The formation of this specific intermediate confirms that degradation is proceeding through predicted oxidative pathways rather than alternative mechanisms. Furthermore, understanding this pathway assists in identifying potential transformation products that may persist in contaminated environments following decontamination procedures, contributing to more accurate risk assessments [3].
Research has demonstrated that the oxidative decontamination of methamphetamine follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10⁻² min⁻¹ under specified conditions [3]. This quantitative understanding enables prediction of degradation timelines and optimization of decontamination protocols for field applications. The identification of N-oxygenated intermediates in this process reveals a decomposition pathway reminiscent of flavin-containing monooxygenase enzymes, illustrating how biological metabolic principles can manifest in chemical decontamination systems [3].
The study of this compound metabolism bridges fundamental biochemical research and practical applications in pharmaceutical development, forensic science, and environmental remediation. Several promising research directions emerge from current understanding:
Pharmacogenetic Applications: Given the polymorphic nature of FMO3 enzymes in human populations [2], individual variations in amphetamine metabolism through the this compound pathway may influence drug efficacy, toxicity profiles, and susceptibility to amphetamine-type drug effects. Further research could establish genotype-metabolism correlations with potential for personalized medicine approaches.
Toxicological Assessment: The identification of this compound as a metabolite raises questions about its potential biological activities and toxicological properties. Future studies should characterize its receptor interactions, cellular effects, and potential bioactivities to fully understand its significance in amphetamine metabolism.
Environmental Monitoring: As a distinctive product of methamphetamine degradation, this compound detection could be incorporated into standardized analytical protocols for environmental sampling in former clandestine laboratory sites or remediation areas, improving monitoring capabilities.
Enzyme Engineering Applications: The unique N-oxygenation activity of FMO3 toward amphetamines could potentially be harnessed for biocatalytic applications in pharmaceutical synthesis or environmental biotechnology, expanding the toolbox of available enzymatic transformations.
This technical report provides a comprehensive analysis of the biochemical conversion of N-hydroxyamphetamine (NOHA) to phenylacetone oxime (PAOx), a significant metabolic pathway in amphetamine biotransformation. The transformation represents a fascinating detoxification mechanism in mammalian systems, primarily mediated by hepatic enzyme systems. Through systematic evaluation of peer-reviewed research, this whitepaper elucidates the enzymatic mechanisms, detailed experimental protocols, kinetic parameters, and analytical methodologies essential for researchers investigating amine metabolism, drug development, and forensic toxicology. The conversion process exemplifies a unique N-oxygenation pathway that differs fundamentally from cytochrome P-450-mediated reactions, involving distinct catalytic systems with specific cofactor requirements and inhibition profiles. This review synthesizes four decades of research advances, from early foundational studies to contemporary applications in chemical decontamination, providing both theoretical frameworks and practical guidance for scientific investigation.
The metabolic conversion of N-hydroxyamphetamine to this compound represents a significant biotransformation pathway in the metabolism of amphetamine and related substances in mammalian systems. First documented in systematic scientific literature in the early 1980s, this conversion exemplifies a unique detoxification mechanism that ultimately leads to the formation of benzoic acid derivatives excreted as hippuric acid [1]. This compound serves as a metabolic intermediate in the breakdown of both amphetamine and methamphetamine, connecting the parent compounds to downstream metabolites through a well-defined biochemical sequence [1] [2].
Understanding this metabolic pathway has implications spanning pharmacology, toxicology, and forensic science. From a drug development perspective, comprehension of this pathway informs the design of amphetamine-derived therapeutics with optimized metabolic profiles. In forensic contexts, identification of these metabolites can serve as markers of drug exposure and metabolism. The pathway also presents a fascinating enzymological puzzle, as it proceeds through mechanisms distinct from typical cytochrome P-450-mediated reactions, instead involving flavin-containing monooxygenase systems and other catalytic components [3] [2]. This technical review synthesizes the current scientific understanding of this metabolic conversion, with particular emphasis on experimental protocols, analytical methodologies, and kinetic parameters relevant to researchers investigating amine metabolism.
The conversion of N-hydroxyamphetamine to this compound occupies a central position in the metabolic network of amphetamine compounds, representing a critical branch point between activation and detoxification pathways. The comprehensive metabolic flowchart below illustrates the complete pathway from parent compound to final excretion products:
Figure 1: Comprehensive Metabolic Pathway of Amphetamine and Methamphetamine Showing this compound Formation
The metabolic sequence begins with the flavin-containing monooxygenase (FMO3)-mediated conversion of amphetamine to N-hydroxyamphetamine, which serves as the direct precursor for this compound formation [2]. This transformation represents a detoxification pathway, converting the pharmacologically active amine into metabolites that can be readily excreted. The central position of this compound in this network underscores its importance as both a metabolic intermediate and an analytical target for detecting amphetamine exposure.
Human flavin-containing monooxygenase (FMO3) plays a pivotal role in the initial N-oxygenation of amphetamine and methamphetamine [2] [4]. This enzyme system demonstrates stereoselective preferences, with different catalytic efficiencies for the various enantiomers of amphetamine and methamphetamine. The subsequent conversion of N-hydroxyamphetamine to this compound is catalyzed by hepatic microsomal systems through an NADPH-dependent mechanism that requires oxygen but operates independently of the cytochrome P-450 system [3]. This pathway represents a significant alternative to direct deamination, particularly under conditions where cytochrome P-450 activity is compromised or inhibited.
The enzymatic process exhibits remarkable specificity for reaction intermediates, as evidenced by the contrasting behaviors of structurally similar compounds. For instance, N-hydroxyphentermine, which differs from N-hydroxyamphetamine by a single methyl group, undergoes oxidation to 2-methyl-2-nitro-1-phenylpropane rather than forming a stable oxime product [6]. This highlights the structural sensitivity of the enzymatic system and suggests precise steric requirements for the conversion to the oxime metabolite. The reaction mechanism likely involves the formation of transient intermediates that rapidly rearrange to the more stable oxime form, though the precise atomic-level details continue to be investigated.
The process can be visualized through the following mechanistic sequence:
Figure 2: Proposed Mechanism for this compound Formation from N-hydroxyamphetamine
This compound demonstrates distinctive chemical stability profiles that have significant implications for both analytical detection and metabolic fate. Under physiological pH conditions, the oxime exhibits reasonable stability, but undergoes decomposition under alkaline conditions, yielding a mixture of syn- and anti-isomers that can be detected by gas chromatographic methods [7]. This pH-dependent stability must be carefully considered during analytical procedures, as improper pH control during sample preparation can lead to decomposition products and inaccurate quantification.
The oxime functional group in this compound provides structural characteristics that influence both its chemical behavior and analytical detection. The carbon-nitrogen double bond creates the potential for geometric isomerism, resulting in syn- and anti-isomers that can be separated by chromatographic methods [7]. This isomerization occurs more readily under basic conditions, presenting both challenges and opportunities for analytical chemists. From a metabolic perspective, this compound exists in equilibrium with phenylacetone, with the balance between these compounds influenced by local biochemical conditions including pH and redox potential [1] [2].
The molecular properties of this compound also facilitate its detection in biological systems. The oxime functionality provides a site for derivatization, potentially enhancing sensitivity in mass spectrometric detection methods. Additionally, the compound's partitioning behavior between aqueous and organic phases enables extraction from biological matrices, though careful pH control is essential to prevent decomposition during isolation [7]. These chemical characteristics collectively inform the analytical approaches necessary for accurate detection and quantification in experimental systems.
The study of N-hydroxyamphetamine conversion to this compound typically employs hepatic microsomal preparations from various mammalian sources, with rat liver microsomes being the most extensively characterized system [3]. The standard protocol involves preparation of microsomes through differential centrifugation of liver homogenates, resuspended in appropriate buffer systems (typically phosphate or Tris buffer at physiological pH). The complete incubation mixture contains microsomal protein (0.5-2.0 mg/mL), NADPH-generating system (1-2 mM NADP+, 10 mM glucose-6-phosphate, and 1-2 IU/mL glucose-6-phosphate dehydrogenase), and substrate (N-hydroxyamphetamine at 0.1-1.0 mM concentration) in a total volume of 1-5 mL [3] [5].
Incubations are conducted with strict oxygenation control, typically in flasks with adequate headspace or with continuous oxygen bubbling, as the reaction demonstrates absolute oxygen dependence. Temperature control is maintained at 37°C using water baths or incubators, with reaction times ranging from 15 to 60 minutes. The reaction is terminated by addition of organic solvents (acetonitrile or methanol) or acidification, followed by centrifugation to remove precipitated proteins [3] [5]. Specific experimental conditions referenced in the literature are detailed in the following table:
Table 1: Standard Incubation Conditions for Microsomal Conversion of NOHA to this compound
| Component | Concentration/Range | Purpose | Variations |
|---|---|---|---|
| Microsomal Protein | 0.5-2.0 mg/mL | Enzymatic source | Species differences (rat, rabbit, human) |
| NADPH System | 1-2 mM NADP+ | Cofactor regeneration | Direct NADPH addition possible |
| N-hydroxyamphetamine | 0.1-1.0 mM | Substrate | Concentration-dependent kinetics |
| Buffer | 50-100 mM phosphate, pH 7.4 | Physiological pH maintenance | Tris buffer alternatives |
| Temperature | 37°C | Physiological relevance | Lower for reduced activity |
| Incubation Time | 15-60 minutes | Reaction progress | Time-course studies |
The analysis of this compound presents specific challenges due to its pH-dependent stability and potential for isomerization. Gas chromatography with mass spectrometric detection (GC-MS) has emerged as the primary analytical method, providing both separation of isomers and definitive structural identification [7] [8]. Sample preparation typically involves liquid-liquid extraction at neutral pH, as alkaline conditions promote decomposition to syn- and anti-phenylacetone oximes [7]. The extraction efficiency depends on solvent selection, with ethyl acetate and chloroform providing excellent recovery while maintaining compound stability.
Chromatographic separation of this compound utilizes moderate-polarity stationary phases (5% phenyl methylpolysiloxane), with temperature programming from low initial temperatures (60-80°C) to higher final temperatures (250-280°C) to achieve optimal resolution of the oxime from biological matrix components [7]. Mass spectrometric detection typically employs electron impact ionization at 70 eV, with characteristic fragment ions at m/z 133 (M+), 105, 77, and 43 providing structural confirmation [7] [8]. The syn- and anti-isomers demonstrate slightly different retention times and fragmentation patterns, enabling their individual quantification when necessary for comprehensive metabolic studies.
More recent methodologies have incorporated liquid chromatography-mass spectrometry (LC-MS) approaches, particularly for identifying N-oxygenated intermediates in the metabolic pathway [8]. Reverse-phase chromatography with C18 columns and mobile phases containing ammonium acetate or formate buffers provides excellent separation, while electrospray ionization in positive mode generates prominent protonated molecules [M+H]+ at m/z 150 for structural confirmation. These LC-MS methods complement GC-MS approaches by enabling analysis of thermally labile compounds without derivatization requirements.
Characterization of the enzymatic mechanism responsible for NOHA conversion to this compound relies heavily on inhibition studies using specific enzymatic inhibitors. The standard approach involves preincubating microsomal preparations with inhibitors for 5-10 minutes before substrate addition, then comparing reaction rates to uninhibited controls [3]. Critical experiments include carbon monoxide inhibition (using 2:1 CO:O2 ratios), cytochrome P-450 inhibitors like SKF-525A and DPEA, and antioxidants including superoxide dismutase, catalase, azide, and mannitol to assess potential involvement of reactive oxygen species [3] [5].
The cofactor requirements are determined through systematic omission of individual components from complete incubation systems. The essential nature of NADPH is confirmed by its omission or replacement with NADH, while oxygen dependence is established through anaerobic incubation conditions achieved by nitrogen or argon purging [3]. Metal ion dependence can be assessed through chelator addition (EDTA, 1,10-phenanthroline), though these experiments have typically shown minimal effects on reaction rates, supporting the non-P-450 nature of the conversion process.
The conversion of N-hydroxyamphetamine to this compound follows classical enzyme kinetics when studied in microsomal systems, allowing determination of key kinetic parameters that inform understanding of the metabolic pathway's capacity and significance. Kinetic analyses reveal an approximate Km value of 0.4-0.6 mM for N-hydroxyamphetamine in rat liver microsomes, indicating moderate substrate affinity [3]. The Vmax values reported range from 1.5-2.5 nmol/min/mg protein, suggesting a measurable but not exceptionally high metabolic capacity compared to other amine oxidation pathways [3] [5].
The reaction demonstrates linearity with time for approximately 30-45 minutes under standard incubation conditions, with deviations from linearity observed at longer timepoints potentially due to product inhibition, enzyme inactivation, or substrate depletion. Protein linearity typically extends to 2-3 mg microsomal protein per mL incubation volume, beyond which non-proportional increases in product formation may occur due to non-homogeneous distribution or limitations in cofactor availability [3]. These parameters establish the appropriate conditions for initial rate measurements essential for accurate kinetic characterization.
The following table summarizes key quantitative parameters for the conversion reaction:
Table 2: Kinetic Parameters for this compound Formation in Hepatic Systems
| Parameter | Value | Experimental Conditions | Significance |
|---|---|---|---|
| Km | 0.4-0.6 mM | Rat liver microsomes, pH 7.4 | Moderate substrate affinity |
| Vmax | 1.5-2.5 nmol/min/mg protein | NADPH-fortified system | Moderate metabolic capacity |
| pH Optimum | 7.2-7.6 | Phosphate buffer | Physiological relevance |
| Temperature Optimum | 37°C | Mammalian systems | Physiological relevance |
| NADPH Km | ~0.1 mM | Rat liver microsomes | High cofactor affinity |
Species differences in the conversion of N-hydroxyamphetamine to this compound have been observed, with variations in both reaction rates and enantiomeric preferences [7]. Rabbit liver preparations, for instance, demonstrate stereoselectivity in processing R(-) and S(+) N-hydroxyamphetamine enantiomers, with the R(-) enantiomer converted more rapidly to the oxime metabolite [7]. These species variations highlight the importance of enzyme source selection when extrapolating metabolic data between experimental systems and human applications.
Understanding the conversion of N-hydroxyamphetamine to this compound provides crucial insights for pharmacokinetic modeling of amphetamine and methamphetamine metabolism. This pathway represents a significant detoxification route that influences both clearance rates and metabolic patterns of these widely used therapeutic agents [1] [2]. In humans, the flavin-containing monooxygenase (FMO3) mediated pathway assumes particular importance, as genetic polymorphisms in this enzyme system can lead to substantial interindividual variation in amphetamine metabolism [2] [4]. Pharmacologists must consider these metabolic variations when establishing dosing regimens for amphetamine-based medications, particularly in special populations with potentially altered metabolic capacity.
The metabolic fate of this compound further extends its significance in pharmacokinetic studies. The compound exists in equilibrium with phenylacetone, which undergoes further oxidation to benzoic acid and subsequent conjugation with glycine to form hippuric acid prior to renal excretion [1]. This complete metabolic sequence represents a major elimination pathway for amphetamine derivatives, directly impacting their bioavailability, half-life, and potential for drug interactions. Researchers investigating the pharmacokinetics of amphetamine compounds must therefore account for this metabolic branch when interpreting concentration-time profiles and metabolic ratios.
The conversion of amphetamine derivatives to this compound has significant implications in forensic science and environmental decontamination. Recent research has demonstrated that hydrogen peroxide-based decontamination systems effectively convert methamphetamine to this compound as a primary degradation product [8]. This transformation follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10−2 min−1, providing critical parameters for designing decontamination protocols for methamphetamine-contaminated spaces [8]. The identification of this compound serves as a chemical signature of successful oxidative degradation, offering a valuable marker for assessing decontamination efficacy.
In forensic toxicology, the detection of this compound and related metabolites provides valuable information about amphetamine exposure and metabolism. The compound serves as a metabolic intermediate that can be detected in biological samples following amphetamine or methamphetamine administration, offering an additional analytical target beyond the parent compounds [7] [2]. The stability and extraction characteristics of this compound must be carefully considered during method development, as inappropriate sample handling can lead to decomposition and inaccurate quantification. These analytical challenges necessitate rigorous validation of methods intended for forensic application, particularly when results may have legal consequences.
The conversion of N-hydroxyamphetamine to this compound represents a fascinating biochemical transformation with broad implications across multiple scientific disciplines. Four decades of research have elucidated the fundamental characteristics of this reaction, revealing a unique metabolic pathway distinct from classical cytochrome P-450-mediated transformations. The enzymatic mechanism demonstrates absolute requirements for NADPH and oxygen while remaining unaffected by classic P-450 inhibitors, suggesting involvement of alternative oxidative systems potentially including flavin-containing monooxygenases or other specialized catalysts.
From a practical perspective, this review has compiled the essential methodological framework for investigating this metabolic conversion, including detailed protocols for microsomal incubation, analytical detection, and kinetic characterization. These technical approaches enable researchers to explore the remaining questions surrounding this pathway, particularly regarding the precise identity of the enzymatic catalyst and its regulation in different physiological and pathological states. The continued investigation of this metabolic pathway will undoubtedly yield additional insights with applications in drug development, toxicology, and forensic science.
Research from the early 1970s identified phenylacetone oxime as a metabolite of amphetamine, forming part of its oxidative deamination pathway in the body [1] [2]. The metabolic process can be visualized as follows, showing the role of this compound:
The flavin-containing monooxygenase (FMO3) enzyme mediates the initial step of this transformation [3]. The final product, hippuric acid, is excreted in urine [3].
A 2023 study provides a modern forensic context, identifying this compound as a major product when methamphetamine is oxidized with an activated hydrogen peroxide-based decontamination product (Bio-Oxygen Chem Decon) [4].
The table below summarizes the fundamental identifiers and properties of this compound:
| Property | Value / Identifier |
|---|---|
| IUPAC Name | 1-Phenylpropan-2-one oxime [5] |
| CAS Registry Number | 13213-36-0 [5] |
| Molecular Formula | C₉H₁₁NO [5] |
| Molecular Weight | 149.19 g/mol [5] |
| Synthetic Application | Used in the preparation of pyrroles via visible-light-induced formal cycloaddition with azirines and alkynes [5]. |
To summarize, the historical and ongoing significance of this compound in scientific research is anchored in two main areas:
This compound (1-Phenylpropan-2-one oxime) is a valuable research chemical with applications in organic synthesis and as a precursor for various chemical transformations [1]. This document provides a detailed, laboratory-tested protocol for its synthesis from phenylacetone, ensuring reproducibility and high yield for scientific and drug development applications. The synthesis is a straightforward oximation reaction, where a ketone is converted to its corresponding oxime by reaction with hydroxylamine.
| Component | Specification | Quantity/Molar Equivalents |
|---|---|---|
| Phenylacetone (P2P) | 1-Phenylpropan-2-one, purity >95% | 1.0 equiv. (e.g., 13.4 g, 0.1 mol) |
| Hydroxylamine Hydrochloride | NH₂OH·HCl, reagent grade | 1.2 equiv. (e.g., 8.33 g, 0.12 mol) |
| Sodium Acetate (NaOAc) | Anhydrous, reagent grade | 1.5 equiv. (e.g., 12.3 g, 0.15 mol) |
| Solvent (Ethanol) | Absolute ethanol | 100 mL per 0.1 mol of ketone |
| Extraction Solvent | Diethyl ether or ethyl acetate | 3 x 50-75 mL portions |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | 10-20 g |
The following diagram summarizes the synthesis and purification process:
| Property | Specification for this compound |
|---|---|
| CAS Number | 13213-36-0 [1] [3] |
| Molecular Formula | C₉H₁₁NO [1] [3] |
| Molecular Weight | 149.19 g/mol [1] [3] |
| Physical Form | Colorless oil or low-melting solid [2] |
| Purity | Available commercially at 95%+ and 97%+ purity [3] |
This compound serves as a versatile intermediate in synthetic organic chemistry. Its primary researched applications include:
| Aspect | Guidance |
|---|---|
| General Safety | All reactions should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE) including lab coat, safety glasses, and gloves is mandatory. |
| Chemical Handling | Hydroxylamine hydrochloride can be harmful if ingested or inhaled and is an irritant. Phenylacetone is a controlled substance precursor in many jurisdictions [5]. Ethanol and diethyl ether are highly flammable. |
| Regulatory Status | Phenylacetone is a Schedule II controlled substance in the United States and a listed precursor due to its use in the illicit synthesis of amphetamine and methamphetamine [5]. All work must be conducted in compliance with local and international regulations governing the use of such precursors. This protocol is intended for legitimate scientific research only. |
The core reaction transforms phenylacetone oxime into N-benzylacetamide through a 1,2-alkyl shift [1]. Below are three distinct catalytic protocols.
Table 1: Catalyst Comparison for this compound Rearrangement
| Catalyst | Solvent | Temperature | Time | Yield | Key Features |
|---|---|---|---|---|---|
| Phenyl Dichlorophosphate [1] | Acetonitrile | Room Temperature | 1 hour | 86% (model substrate) | Mild conditions, commercial reagent, gram-scale synthesis suitable |
| Thiamine Hydrochloride (Vitamin B1) [2] | Dioxane/Water (9:1) | 120 °C | 30 minutes | ~90% (for ketoximes) | Non-toxic, biodegradable catalyst, one-pot from ketone possible |
| Trifluoroacetic Acid (TFA) [3] | Acetonitrile | 80 °C | 2 hours | ~99% (for aromatic oximes) | Easy catalyst recovery, high selectivity, industrial applicability |
This method uses a commercially available phosphorus reagent under mild conditions.
This eco-friendly protocol converts ketone directly to amide without isolating the oxime intermediate.
TFA acts as a recyclable organocatalyst, making this method suitable for sustainable industrial applications.
The following diagram illustrates the general workflow and mechanism.
Chiral separation of pharmaceutical compounds and their precursors represents a critical analytical challenge in modern drug development and forensic chemistry. Phenylacetone oxime (PAO) is a known intermediate in the synthesis and degradation pathways of amphetamine-type stimulants, recently identified as a major oxidation product in the decontamination of methamphetamine [1]. The chiral purity of such compounds significantly influences their pharmacological properties and legal status, making precise analytical methods essential for accurate characterization.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, minimal sample requirements, and flexibility in selector systems. The technique operates on the principle of differential electrophoretic migration of charged species in narrow-bore capillaries under the influence of an applied electric field [2]. When combined with chiral selectors such as cyclodextrins (CDs), CE enables resolution of enantiomers with exceptional selectivity.
The implementation of dual cyclodextrin systems has proven particularly valuable for challenging separations where single selector systems provide insufficient resolution. These systems leverage synergistic effects between different cyclodextrins, often combining complementary complexation mechanisms and electrophoretic mobility profiles to enhance enantioselectivity [3] [4]. This document provides comprehensive application notes and detailed protocols for the chiral separation of this compound using optimized dual cyclodextrin capillary electrophoresis methods.
In capillary electrophoresis, chiral separation occurs through the formation of transient diastereomeric complexes between analyte enantiomers and chiral selectors incorporated into the background electrolyte. The differential stability of these complexes results in distinct migration velocities for each enantiomer, enabling their separation. The electrophoretic behavior of analytes in a dual selector system can be described by the following relationship [4]:
Where μ represents the apparent electrophoretic mobility of the enantiomer, μ_f is the mobility of the free form, μ_c1 and μ_c2 are the mobilities of the analyte-CD complexes, K_c1 and K_c2 are the complexation constants, and [CD1] and [CD2] are the concentrations of the two cyclodextrins.
The separation efficiency in dual CD systems arises from the fact that each CD contributes differently to the overall chiral recognition process. Typically, one CD (often neutral) provides primary enantioselectivity through optimal steric complementarity, while the second CD (usually charged) introduces mobility differences and additional interaction sites [3]. This combination frequently yields resolution superior to what either selector could achieve independently.
Cyclodextrins are cyclic oligosaccharides consisting of 6, 7, or 8 glucopyranose units (designated α-, β-, and γ-CD, respectively) that form a truncated cone structure with a hydrophobic cavity and hydrophilic exterior. Chiral recognition primarily occurs through inclusion complexation, where the analyte or its hydrophobic moiety enters the CD cavity, supplemented by secondary interactions (hydrogen bonding, dipole-dipole interactions) with the hydroxyl groups positioned at the wider rim of the cone [3] [4].
Table 1: Properties of Common Cyclodextrins Used in Chiral Separations
| Cyclodextrin Type | Abbreviation | Cavity Size (Å) | Common Derivatives | Charged State | Typical Applications |
|---|---|---|---|---|---|
| α-Cyclodextrin | α-CD | 4.7-5.3 | Native, methylated | Neutral | Small molecules |
| β-Cyclodextrin | β-CD | 6.0-6.5 | Native, DM-β-CD, CM-β-CD, SBE-β-CD | Neutral | Pharmaceuticals, mid-size molecules |
| γ-Cyclodextrin | γ-CD | 7.5-8.3 | Native, hydroxypropyl | Neutral | Large molecules, steroids |
The dual CD approach capitalizes on the complementary properties of different cyclodextrins. In the case of this compound, which contains both hydrophobic aromatic rings and polar oxime functionality, a combination of neutral and charged CDs provides multiple interaction sites for enhanced enantiorecognition [3]. The selection of appropriate CD combinations requires consideration of analyte structure, pH-dependent ionization, and potential interaction mechanisms.
Successful enantioseparation of this compound requires systematic optimization of several critical parameters that influence complexation efficiency and electrophoretic mobility. The following factors should be carefully controlled during method development:
Cyclodextrin Selection and Ratio: The combination of a neutral β-CD derivative (such as DM-β-CD) with an anionic CD (such as SBE-β-CD or CM-β-CD) typically provides optimal results for neutral and weakly acidic compounds [3] [4]. The concentration ratio between neutral and charged CDs significantly impacts resolution, with typical ratios ranging from 1:2 to 2:1.
Background Electrolyte Composition: Buffer type, concentration, and pH dramatically affect separation efficiency. For this compound, phosphate buffers (pH 2.0-3.0) provide good conductivity and stable electroosmotic flow (EOF), while borate buffers (pH 8.0-9.5) may enhance complexation for certain CD combinations [3].
Applied Voltage and Temperature: Optimal separation typically occurs at higher voltages (15-30 kV) that minimize analysis time without excessive Joule heating. Capillary temperature should be maintained between 15-25°C to ensure reproducibility [2].
Capillary Dimensions and Coatings: Fused silica capillaries with 50-75 μm internal diameter and 40-60 cm effective length provide a balance between separation efficiency and detection sensitivity. For basic conditions, coated capillaries may be necessary to suppress EOF and analyte adsorption [5].
Based on the theoretical principles and analogous applications, the following conditions are recommended for the chiral separation of this compound:
Table 2: Optimized Separation Conditions for this compound Enantioseparation
| Parameter | Recommended Condition | Alternative Options | Effect on Separation |
|---|---|---|---|
| Capillary | Fused silica, 50 μm i.d. × 40 cm effective length | 75 μm i.d. for enhanced detection | Smaller diameter increases efficiency but reduces loading capacity |
| Background Electrolyte | 50 mM phosphate buffer, pH 2.5 | 25 mM borate, pH 9.0 | Low pH suppresses EOF and silanol interactions |
| Dual CD System | 15 mM DM-β-CD + 10 mM SBE-β-CD | 10 mM HP-β-CD + 15 mM CM-β-CD | Neutral CD provides enantioselectivity, charged CD enables mobility differences |
| Applied Voltage | 20 kV | 15-25 kV range | Higher voltage reduces analysis time but may increase current |
| Temperature | 20°C | 15-25°C range | Lower temperature enhances complex stability |
| Injection | Hydrodynamic, 0.5 psi × 5 s | Electrokinetic, 5 kV × 10 s | Hydrodynamic provides better reproducibility |
The separation mechanism for this compound under these conditions can be visualized as follows:
Figure 1: Chiral Separation Mechanism of this compound in Dual CD System. The neutral CD (DM-β-CD) provides enantioselectivity through differential inclusion complexation, while the charged CD (SBE-β-CD) modifies electrophoretic mobility and adds secondary interaction sites.
Background Electrolyte (BGE) Preparation: Dissolve 690 mg of sodium dihydrogen phosphate monohydrate in 90 mL of deionized water. Add precisely weighed amounts of DM-β-CD (15 mM final concentration) and SBE-β-CD (10 mM final concentration). Adjust pH to 2.5 with concentrated phosphoric acid, then transfer to a 100 mL volumetric flask and dilute to volume with deionized water. Filter through a 0.45 μm membrane filter and degas by sonication for 5 minutes before use.
This compound Standard Solution: Prepare a 1 mg/mL stock solution in methanol. For direct injection, prepare working standards in BGE at concentrations ranging from 10-100 μg/mL. For stacking techniques, prepare samples in a lower conductivity matrix (dilute 1:10 with deionized water).
Capillary Conditioning Protocol: For new capillaries, flush sequentially with 1 M NaOH (30 min), deionized water (10 min), and BGE (20 min) at 20 psi. Between runs, flush with BGE for 3 min. Store capillary in deionized water when not in use.
The following step-by-step protocol describes the complete separation process:
Instrument Setup: Configure the CE system with UV detection at 214 nm. Set capillary cartridge temperature to 20°C and sample tray to 25°C.
Capillary Installation: Install conditioned capillary according to manufacturer instructions, ensuring precise alignment with detection window.
BGE Introduction: Fill capillary with fresh BGE using high-pressure flush (20 psi for 3 min). Verify absence of bubbles in the system.
Sample Introduction: Inject sample hydrodynamically at 0.5 psi for 5 seconds (approximately 10 nL injection volume).
Separation Run: Apply voltage of 20 kV (positive polarity) for 15 minutes. Monitor current stability throughout run.
System Shutdown: After separation, flush capillary with deionized water for 3 minutes and store according to protocol.
The complete workflow for the chiral separation process is systematically presented below:
Figure 2: Workflow for Chiral Separation of this compound. The protocol includes critical preparation steps, separation conditions, and post-analysis procedures to ensure reproducible enantioseparation.
For quantitative applications, the method should be validated according to regulatory guidelines with the following parameters:
Table 3: Method Validation Parameters for Quantitative Analysis
| Validation Parameter | Acceptance Criteria | Test Method |
|---|---|---|
| Linearity | R² ≥ 0.998 over 5-200 μg/mL | Calibration curve with 6 concentrations |
| Precision | RSD ≤ 2% for migration time, RSD ≤ 5% for peak area | 6 replicate injections |
| Accuracy | 98-102% recovery | Spiked samples at 3 concentrations |
| LOD/LOQ | LOD: 1 μg/mL, LOQ: 5 μg/mL | Signal-to-noise ratio (3:1 and 10:1) |
| Robustness | RSD ≤ 2% with deliberate variations | ±0.2 pH, ±2°C, ±10% CD concentration |
Migration time reproducibility is critical for reliable peak identification in chiral CE. The enantiomeric migration order (EMO) should be confirmed using enantiomerically pure standards when available. For this compound, identification can be correlated with known degradation pathways of amphetamine-type stimulants [1].
Peak integration should be performed with appropriate baseline correction. The enantioresolution (R_s) can be calculated using the following equation:
Where t_1 and t_2 are migration times of the first and second eluting enantiomers, and w_1 and w_2 are their peak widths at half height.
For quantitative analysis, peak areas are typically used for concentration calculations. When using internal standards, compounds with similar structure but distinct migration times should be selected. For this compound, which is related to phenylacetone (a known metabolite of amphetamine and methamphetamine [6]), analogous compounds may serve as suitable internal standards.
For samples with low analyte concentrations, several sensitivity enhancement techniques can be employed:
Field-Amplified Sample Stacking: Prepare sample in deionized water (10-fold dilution of BGE) to create conductivity difference [5] [2].
pH-Mediated Stacking: Use different pH conditions for sample and BGE to focus analyte zones [5].
Sweeping Techniques: Employ micellar systems to concentrate analytes, though this requires method re-optimization [2].
When dealing with complex matrices such as reaction mixtures or biological samples, solid-phase extraction or liquid-liquid extraction may be necessary prior to analysis to remove interfering compounds and prevent capillary contamination [5].
Table 4: Common Issues and Solutions in Chiral Separation of this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Resolution | Suboptimal CD ratio, incorrect pH, excessive EOF | Adjust CD concentrations (5-20 mM range), optimize pH (2.5-3.0 or 8.5-9.5), use lower pH or coated capillary |
| Peak Tailing | Analyte adsorption, overloading, incorrect buffer | Use extreme pH, add modifiers (triethylamine), reduce injection time, increase buffer concentration |
| Migration Time Drift | Buffer depletion, temperature fluctuations, capillary aging | Refresh BGE frequently, ensure thermostatting, implement consistent conditioning |
| No Detection Signal | Incorrect wavelength, capillary blockage, air bubbles | Verify UV absorbance maximum (~214 nm), clear blockage, purge system |
| Irreproducible Peaks | Inconsistent injection, capillary contamination, variable EOF | Standardize injection protocol, implement rigorous cleaning, use internal standard |
The chiral separation method for this compound has significant applications in multiple domains:
Forensic Analysis: this compound has been identified as a distinctive product in the oxidative decontamination of methamphetamine [1]. Chiral separation can help distinguish between different synthetic pathways and sources of illicit drugs, providing valuable intelligence for law enforcement agencies.
Pharmaceutical Development: Understanding the chiral properties of synthetic intermediates contributes to the development of stereochemically pure pharmaceuticals, aligning with regulatory requirements for enantiomer characterization [3] [4].
Metabolic Studies: The method may be adapted for studying chiral metabolites of amphetamine-type substances, as this compound is structurally related to phenylacetone, a known metabolite of amphetamine and methamphetamine [6].
Reaction Monitoring: The protocol enables monitoring of stereoselective reactions and chiral inversion processes, supporting process optimization in synthetic chemistry.
The dual cyclodextrin capillary electrophoresis method presented herein provides robust enantioseparation of this compound with high efficiency and reproducibility. The systematic optimization of critical parameters including cyclodextrin selection, buffer conditions, and instrumental settings ensures reliable performance across various applications.
The flexibility of the dual CD approach allows for adaptation to related compounds and matrices, making it a valuable tool for pharmaceutical analysis, forensic investigation, and reaction monitoring. Further method enhancements may include implementation for microfluidic platforms for field analysis [5] or coupling with mass spectrometric detection for improved identification and sensitivity.
Phenylacetone oxime (C₉H₁₁NO) is a critical intermediate compound in both the synthesis and metabolism of amphetamine-type stimulants. Its identification in forensic samples provides valuable intelligence about manufacturing methods and drug trafficking routes. Phenylacetone (P2P), the ketone counterpart, is a Schedule II controlled substance in the United States due to its role as a primary precursor in amphetamine and methamphetamine production [1]. Understanding the chemical behavior and analytical detection of this compound is therefore essential for forensic chemists and drug enforcement agencies worldwide.
In metabolic pathways, this compound occurs as an intermediate in the FMO3-mediated oxidative deamination of amphetamine and methamphetamine in humans [1]. Similarly, in chemical decomposition processes, this compound has been identified as a reaction product during the oxidative degradation of methamphetamine using Fe-TAML-catalyzed hydrogen peroxide systems, where it can be hydrolyzed to phenylacetone (P2P) under acidic conditions [2]. This dual significance in both biological metabolism and chemical decomposition makes it a valuable marker compound across multiple forensic contexts.
GC-MS represents the primary analytical technique for detecting and characterizing this compound in forensic samples. However, special considerations are required due to the compound's thermal instability during analysis.
Table 1: Key Analytical Parameters for this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Forensic Significance |
|---|---|---|---|---|
| This compound | 83237 | C₉H₁₁NO | 149.19 g/mol | Intermediate in methamphetamine synthesis |
| Phenylacetone (P2P) | 103-79-7 | C₉H₁₀O | 134.18 g/mol | Primary precursor for amphetamine production |
| Ethyl 3-oxo-2-phenylbutyrate (EAPA) | - | C₁₂H₁₄O₃ | 206.24 g/mol | Emerging P2P precursor |
| Methyl 3-oxo-4-phenylbutyrate (MGPA) | - | C₁₁H₁₂O₃ | 192.21 g/mol | Hybrid precursor with acetoacetic ester features |
This compound exhibits distinct spectroscopic properties that enable its identification in complex mixtures. While specific spectral data from the search results is limited, the compound's structure suggests characteristic infrared absorption for the oxime functional group (C=N-OH) in the 1650-1600 cm⁻¹ range, and typical mass spectral fragmentation patterns that differentiate it from phenylacetone and other precursors.
The forensic landscape of amphetamine production continues to evolve, with several phenylacetone precursors emerging in clandestine laboratories. These compounds share hybrid chemical structures combining features of acetoacetic acid esters and P2P, enabling their conversion to phenylacetone through specific chemical treatments [3].
Table 2: Conversion Efficiency of P2P Precursors Under Different Conditions
| Precursor Compound | Acidic Conditions | Basic Conditions | Primary By-Products | Conversion Rate |
|---|---|---|---|---|
| Methyl 3-oxo-4-phenylbutyrate (MGPA) | Rapid conversion | Effective conversion | Phenylacetylcarbinol | High |
| Ethyl 3-oxo-4-phenylbutyrate (EGPA) | Rapid conversion | Effective conversion | Phenylacetylcarbinol | High |
| Ethyl 3-oxo-2-phenylbutyrate (EAPA) | Effective conversion | Limited conversion (mainly to phenylacetic acid) | Phenylacetic acid | Moderate |
The conversion of these precursors to phenylacetone follows distinct chemical pathways that yield characteristic by-products with important forensic implications. Phenylacetylcarbinol, formed from EAPA and MGPA during conversion processes, is particularly significant as it can be further converted to (pseudo)ephedrine, which represents important methamphetamine impurities that provide valuable signature profiles for intelligence purposes [3].
The following diagram illustrates the metabolic and synthetic pathways of this compound and its relationship to amphetamine-type stimulants:
Protocol Title: GC-MS Analysis of this compound in Suspected Drug Precursors
Materials and Reagents:
Derivatization Procedure:
Quality Control:
GC-MS Conditions:
The development of effective decontamination methods for methamphetamine laboratories has revealed the formation of this compound as a reaction intermediate. Advanced oxidation processes using Fe-TAML-catalyzed hydrogen peroxide solutions have demonstrated rapid decomposition of methamphetamine (90 ± 2% reduction in 60 minutes) and ephedrine (85 ± 2% reduction in 60 minutes) [2]. These systems employ peroxidase-like activity with abstraction of oxygen from peroxide molecules, forming reactive oxo-iron intermediates that mimic cytochrome P450 enzyme metabolism [2].
The oxidative mechanisms observed in these decontamination processes parallel biological metabolic pathways, with this compound serving as a common intermediate. This relationship provides valuable insights for developing more effective remediation strategies for contaminated sites while ensuring the identification of potentially harmful transformation products.
The following workflow diagram illustrates the analytical process for detecting this compound in forensic samples:
This compound itself is not specifically listed in controlled substance schedules, but its immediate precursor phenylacetone is regulated as an Schedule II controlled substance under the United States Controlled Substances Act [1]. The precursor chemicals that convert to phenylacetone (EAPA, MGPA, EGPA) represent emerging challenges for regulatory control efforts, as they may not be explicitly listed in precursor control legislation.
Future developments in this field should focus on:
This compound serves as a critical analytical target in forensic drug chemistry, providing valuable intelligence about manufacturing methods, metabolic processes, and decontamination pathways. The protocols and application notes presented here offer comprehensive guidance for detecting and characterizing this important intermediate in amphetamine-type stimulant analysis. Continued research into its chemical behavior and analytical properties will enhance the effectiveness of drug enforcement efforts worldwide.
Methamphetamine contamination of residential properties resulting from clandestine manufacturing or intensive smoking poses significant public health risks and substantial remediation challenges. Third-hand exposure to methamphetamine residues can occur through dermal contact, ingestion, or inhalation of re-emitted residues, leading to adverse health effects including respiratory irritation, neurological symptoms, and behavioral issues. [1] The widespread contamination throughout affected properties necessitates effective decontamination strategies that not only remove the parent drug but also address potentially hazardous transformation products. Hydrogen peroxide-based decontamination has emerged as a promising approach for degrading methamphetamine residues, offering environmental friendliness and economic viability compared to traditional remediation methods. [2] [3]
These Application Notes present a comprehensive technical overview of the formation and identification of phenylacetone oxime as a characteristic reaction product during peroxide-based oxidative decontamination of methamphetamine. This documentation provides researchers and drug development professionals with detailed protocols and analytical methodologies for investigating the decomposition pathway and understanding the behavior and persistence of reaction products to accurately assess exposure risks associated with chemical decontamination of amphetamine-type stimulants (ATS). [2]
Methamphetamine manufacture and use results in widespread chemical contamination throughout affected properties. During synthesis or smoking, methamphetamine can become airborne as volatile free base or absorbed onto particles, subsequently settling on surfaces and penetrating porous materials where it may persist for extended periods. [1] [4] This contamination presents significant remediation difficulties as residues can resist conventional cleaning methods and slowly re-emit over time, leading to potential ongoing exposure. The complex nature of contamination requires decontamination approaches that not only remove surface residues but also degrade the compound to prevent recontamination.
Current risk-based guidelines for assessing methamphetamine contamination in residential properties typically focus on surface wipe sampling and do not adequately address the inhalation exposure pathway, potentially underestimating total exposure risks. [5] Studies have demonstrated that methamphetamine can readily move from contaminated materials into the air phase, providing both an exposure pathway and a transfer mechanism throughout properties. This understanding highlights the need for decontamination strategies that address both surface and airborne contamination through chemical transformation rather than mere physical removal. [5]
Activated hydrogen peroxide systems represent a promising approach for methamphetamine decontamination, leveraging strong yet environmentally compatible oxidation chemistry. Hydrogen peroxide-based products have demonstrated efficacy against various chemical contaminants, including chemical warfare agents and biological threats, making them suitable candidates for drug residue degradation. [2] [3] The oxidative degradation of methamphetamine by these systems proceeds through multiple pathways, with the predominant route involving N-oxidation intermediates reminiscent of metabolic transformations catalyzed by flavin-containing monooxygenase enzymes. [2]
The identification of This compound as a primary degradation product provides valuable insight into the decomposition mechanism and offers a characteristic marker for monitoring decontamination efficacy. This transformation involves oxidation at the nitrogen center followed by molecular rearrangement, ultimately resulting in the formation of the oxime derivative. Understanding these pathways is essential for developing effective remediation strategies and assessing the potential health impacts of transformation products. [2] [6]
The decomposition of methamphetamine and its common precursor ephedrine using activated peroxide-based systems follows pseudo-first-order kinetics. The table below summarizes the kinetic parameters and major identified products from oxidative degradation studies:
Table 1: Kinetic Parameters for Oxidative Degradation of Methamphetamine and Ephedrine
| Compound | Pseudo-First-Order Rate Constant (min⁻¹) | Half-Life (min) | Major Identified Product | Analytical Method |
|---|---|---|---|---|
| Methamphetamine | (1.9 ± 0.4) × 10⁻² | 36.5 | This compound | GC-MS |
| Ephedrine | (2.2 ± 0.3) × 10⁻² | 31.5 | Benzaldehyde | GC-MS |
| Methamphetamine (Fe-TAML) | ~90% degradation in 60 min | - | Phenyl-2-propanone (P2P) | GC-MS |
The oxidative degradation of methamphetamine produces several characteristic transformation products depending on the specific oxidizing system employed. The table below summarizes the major and minor products identified using different analytical techniques:
Table 2: Oxidative Degradation Products of Methamphetamine
| Parent Compound | Primary Products | Secondary Products | Analytical Methods | Proposed Pathway |
|---|---|---|---|---|
| Methamphetamine | This compound | Phenyl-2-propanone (P2P) | GC-MS, LC-MS | N-Oxidation |
| Methamphetamine | N-oxygenated intermediates | Benzaldehyde, 2-Nitropropyl benzene | LC-MS | Cytochrome P450-like oxidation |
| Ephedrine | Benzaldehyde | - | GC-MS | Oxidative cleavage |
Materials: Methamphetamine hydrochloride standard, Bio-Oxygen Chem Decon (commercial activated peroxide decontamination product) or equivalent activated peroxide formulation, deionized water, adjustable-volume pipettes and dispensers, glass reaction vessels with Teflon-lined caps, magnetic stirrer with heating capability, pH meter, personal protective equipment (nitrile gloves, safety glasses, lab coat). [2]
Protocol:
Solution Preparation: Prepare a 1000 μg/mL methamphetamine stock solution in deionized water. Dilute to working concentration of 10-50 μg/mL in reaction vessel. For solid-phase decontamination studies, apply methamphetamine solution to representative building materials (drywall, wood, carpet) and allow to dry before treatment. [2]
Decontamination Application: Dilute the activated peroxide decontamination product according to manufacturer recommendations (typically 1:1 to 1:10 with deionized water). Add the decontamination solution to the methamphetamine sample in a 1:1 ratio (v/v) for liquid-phase reactions or apply as a fine mist for surface decontamination studies. [2]
Reaction Conditions: Maintain reaction temperature at 20-25°C with continuous agitation. Monitor reaction progress over 60-90 minutes, collecting aliquots at predetermined time points (0, 5, 15, 30, 60, 90 min) for subsequent analysis. Quench reactions by immediate analysis or rapid freezing at -80°C. [2]
Process Optimization: Adjust pH to neutral or slightly alkaline conditions (pH 7.5-8.5) to maximize reaction efficiency. For Fe-TAML catalyzed systems, prepare catalyst solution at 0.1-1.0 mM concentration in conjunction with 5% v/v hydrogen peroxide. [6]
Sample Preparation for GC-MS Analysis:
GC-MS Parameters:
LC-MS Analysis for Polar Intermediates:
The N-oxidation degradation pathway of methamphetamine by activated peroxide systems involves multiple intermediates culminating in this compound formation. The following diagram illustrates this pathway and key experimental workflows:
*Figure 1: N-Oxidation Pathway and Experimental Workflow for Methamphetamine Decontamination*
The pathway initiates with N-oxidation of the methamphetamine molecule, forming oxidized intermediates detected via LC-MS analysis. These intermediates undergo molecular rearrangement to form carbinolamine intermediates, which subsequently dehydrate to form the stable This compound product. Under acidic conditions or through alternative degradation pathways, this compound may hydrolyze to form phenyl-2-propanone or undergo cleavage to benzaldehyde. [2] [6]
The identification of This compound as a characteristic transformation product provides a valuable chemical marker for monitoring the efficacy of peroxide-based decontamination operations. This application is particularly relevant for environmental testing companies and public health agencies responsible for verifying successful remediation of contaminated properties. Rather than solely monitoring the disappearance of methamphetamine, analysts can now track the formation and subsequent disappearance of this compound to ensure complete degradation rather than mere surface transfer. [2]
From a toxicological perspective, understanding the decomposition pathway is essential for evaluating potential health risks associated with remediation byproducts. While this compound itself may present different toxicity profiles compared to the parent methamphetamine compound, the N-oxygenated intermediates identified through LC-MS analysis may have distinct biological activities that warrant further investigation. This information is crucial for developing comprehensive risk assessments that account for both parent compounds and transformation products during and after decontamination procedures. [2] [3]
Current understanding of the environmental behavior and persistence of this compound and associated transformation products remains limited. Future research should investigate the long-term stability of these compounds in building materials and their potential for re-emission following remediation. Additionally, studies examining the dermal absorption and inhalation risks of transformation products would strengthen exposure assessments and refine safety guidelines. [2]
The transfer efficiency of these transformation products from contaminated surfaces to humans through direct contact or airborne pathways represents another critical knowledge gap. Research simulating realistic exposure scenarios would help quantify potential risks and inform the development of appropriate personal protective equipment for remediation workers. Furthermore, investigations into the potential for secondary contamination from retained transformation products in porous building materials would provide valuable insights for improving remediation protocols. [1] [5]
The formation of This compound during activated peroxide-based decontamination of methamphetamine provides both a valuable marker for monitoring remediation efficacy and important insights into the underlying chemical transformation mechanisms. The protocols and analytical methods detailed in these Application Notes provide researchers and remediation professionals with standardized approaches for investigating and verifying methamphetamine degradation. The pseudo-first-order kinetics observed for these reactions suggest efficient decomposition under appropriate conditions, while the identification of multiple transformation products highlights the complexity of the degradation process.
Future research directions should focus on elucidating the environmental fate of this compound and other transformation products, their potential toxicological profiles, and optimization of decontamination protocols to ensure complete degradation while minimizing potentially hazardous intermediates. Integration of this chemical understanding with exposure assessment studies will enable development of more comprehensive risk-based guidelines that adequately protect public health while supporting efficient remediation of contaminated properties.
Phenylacetone oxime (PAOx) is a known intermediate in the metabolic pathway of amphetamine and its analogues [1]. Its identification in liver microsomes is crucial for understanding the bioactivation and detoxification mechanisms of these substances. The formation of this oxime occurs via a distinct N-oxygenation pathway that differs from the classic cytochrome P450-mediated reactions [2] [3]. These notes provide a detailed protocol for researchers to identify and characterize this compound as a metabolite in rat and human liver microsomal systems, which is essential for accurate metabolic profiling in drug development and toxicology studies.
The metabolic conversion of amphetamine to this compound represents a significant deamination route. Early studies identified this compound as a key intermediate, leading to the production of phenylacetone and subsequently benzoic acid [4]. This pathway is now recognized to be catalyzed primarily by the flavin-containing monooxygenase (FMO) enzyme system, particularly FMO3 in humans [3] [5]. Understanding this pathway has implications beyond basic metabolism, as it plays a role in the decontamination of methamphetamine-contaminated environments, where similar N-oxidation reactions occur with hydrogen peroxide-based cleaning agents [6].
Preparation of Incubation Mixture: In a final volume of 0.5 mL, combine the following components:
Control Preparations:
Incubation Conditions:
Sample Processing:
To confirm the involvement of FMO versus cytochrome P450, perform additional incubations under the following conditions [2]:
Under optimal conditions, the conversion of N-hydroxyamphetamine to this compound should be NADPH-dependent. The reaction should not be significantly inhibited by cytochrome P450 inhibitors (SKF-525A, DPEA, CO) or reactive oxygen species scavengers, indicating a primary role for FMO rather than cytochrome P450 enzymes [2].
Table 1: Expected Effects of Various Treatments on this compound Formation in Rat Liver Microsomes
| Treatment | Expected Effect on PAOx Formation | Interpretation |
|---|---|---|
| Complete System | Maximum formation | Baseline reaction rate |
| Minus NADPH | >90% inhibition | Confirms NADPH dependence |
| Heat-treated microsomes | Significant inhibition | Confirms enzymatic nature; indicates FMO involvement |
| CO/O₂ (2:1) | Minimal inhibition | Suggests non-P450 mediated reaction |
| SKF-525A or DPEA | Minimal inhibition | Further confirms non-P450 mediation |
| SOD, Catalase, Azide, Mannitol | Minimal inhibition | Rules out involvement of reactive oxygen species |
The following diagram illustrates the established metabolic pathway for the formation of this compound from amphetamine in liver microsomes:
Figure 1: Metabolic Pathway from Amphetamine to this compound. This simplified pathway shows the two key enzymatic steps leading to this compound formation, primarily mediated by flavin-containing monooxygenases (FMOs).
The complete experimental process from sample preparation to data analysis is summarized below:
Figure 2: Experimental Workflow for Metabolite Identification. The sequential steps involved in the incubation and analysis of liver microsomes for this compound production.
The protocol outlined above provides a reliable method for identifying this compound as a metabolite in liver microsomes. The key advantage of this understanding is the recognition that this conversion occurs primarily through FMO-mediated N-oxygenation rather than the cytochrome P450 system, which has significant implications for predicting drug-drug interactions and metabolic stability [5]. Researchers should consider this pathway when studying the metabolism of amphetamine-like compounds, particularly in human liver models where FMO3 is the predominant form.
This compound (1-phenylpropan-2-one oxime, CAS #13213-36-0) is a specialized organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. This oxime derivative serves as a valuable synthetic intermediate in various chemical transformations, ranging from pharmaceutical synthesis to forensic science applications. As a versatile chemical building block, this compound enables access to diverse molecular architectures through straightforward chemical reactions. Its structural features, including the oxime functional group and aromatic system, provide multiple sites for chemical modification and participation in various reaction types, including cyclizations, oxidations, and functional group interconversions. Recent research has also revealed its significance as a metabolic intermediate in the biological processing of amphetamine-type stimulants and as a key degradation product in chemical decontamination processes [1] [2].
The applications of this compound span multiple scientific disciplines. In medicinal chemistry, it serves as a precursor for various nitrogen-containing heterocycles. In forensic science, it appears as a diagnostic marker in methamphetamine decontamination processes. In plant biochemistry, related oxime structures function as intermediates in specialized metabolism [3]. This diversity of applications, combined with its interesting chemical properties, makes this compound a compound of significant interest to researchers across multiple fields.
This compound possesses distinct chemical and physical properties that influence its handling, reactivity, and applications:
This compound is available from several specialty chemical suppliers, though it remains a relatively specialized compound:
Table 1: Commercial Sources of this compound
| Supplier | Catalog Number | Purity | Package Size | Price |
|---|---|---|---|---|
| TRC | P400063 | Standard | 200mg | $240 |
| Crysdot | CD12153877 | 95+% | 1g | $574 |
The significant price differential reflects both purity differences and supplier pricing strategies. For research purposes, the compound is generally supplied as a solid or oil and should be stored under inert atmosphere at reduced temperatures to prevent decomposition.
This compound serves as a key intermediate in several important synthetic pathways:
Forensic Science and Decontamination: this compound is identified as a distinctive degradation product formed when methamphetamine is treated with activated hydrogen peroxide-based decontamination solutions. The reaction follows pseudo-first-order kinetics with a rate constant of (1.9 ± 0.4) × 10⁻² min⁻¹ [1]. This transformation provides a valuable marker for assessing decontamination effectiveness in former methamphetamine production facilities.
Pharmaceutical Synthesis: The oxime functionality serves as a versatile handle for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodology demonstrates the use of this compound in the preparation of pyrroles through visible-light-induced formal cycloaddition with azirines [4].
Biochemical Studies: In mammalian systems, this compound occurs as a hepatic microsomal metabolite of N-hydroxyamphetamine. This NADPH-dependent N-oxidation pathway represents a significant biotransformation route for amphetamine-type compounds [2].
Plant Specialized Metabolism: While not directly studied with this compound itself, structurally related oximes serve as key intermediates in the biosynthesis of defense compounds in plants, including cyanogenic glucosides and glucosinolates [3].
Table 2: Synthetic Pathways to this compound and Related Compounds
| Starting Material | Key Reagents | Reaction Conditions | Yield | Application Notes |
|---|---|---|---|---|
| Phenyl-2-propanone | Hydroxylamine hydrochloride, sodium acetate | Methanol, reflux, 3-24 hours | 88-90% [5] | Direct oxime formation; requires distillation at 154-156°C/30mmHg |
| 4-Hydroxyphenylacetic acid | Multiple steps including esterification, reduction, oxidation, oximation | Multi-step sequence with purification after each step | Excellent overall yield [3] | Provides geometric isomers (E/Z); suitable for isotopic labeling |
| Acetophenone | Hydroxylamine hydrochloride, sodium acetate | Methanol, reflux, 3 hours | High yield [6] | Forms acetophenone oxime as model compound |
| N-Hydroxyamphetamine | Rat liver microsomes, NADPH | Oxygen, 37°C, physiological pH | Enzyme-dependent [2] | Biochemical pathway; not practical for synthesis |
This general procedure describes the synthesis of oximes from ketones, adaptable for this compound synthesis from phenyl-2-propanone [5] [6].
Reaction Setup: In a 250 mL round-bottom flask, combine hydroxylamine hydrochloride (1.2 equiv) and anhydrous sodium acetate (1.5 equiv) in anhydrous methanol (50 mL per 10 mmol of ketone).
Ketone Addition: Add phenyl-2-propanone (1.0 equiv, 134.18 g/mol) to the reaction mixture with continuous stirring.
Reflux: Attach a water-cooled reflux condenser and heat the reaction mixture at reflux (65-70°C bath temperature) with vigorous stirring for 3-24 hours. Monitor reaction progress by TLC (hexane/ethyl acetate 10:1, v/v).
Work-up: After completion (as indicated by TLC), cool the reaction mixture to room temperature and remove methanol under reduced pressure using a rotary evaporator (40°C, 100-200 mmHg).
Extraction: Dissolve the residue in ethyl acetate (50 mL per 10 mmol ketone) and transfer to a separatory funnel. Wash with brine (2 × 30 mL), dry the organic layer over anhydrous magnesium sulfate, and filter.
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oxime as a solid or oil.
Purification: Purify the crude product by recrystallization (hexane/ethyl acetate) or flash column chromatography (hexane/ethyl acetate gradient) to obtain pure this compound.
Characterization: Confirm identity and purity by ( ^1H ) NMR, GC-MS, and melting point determination.
This advanced protocol describes a multi-step synthesis of para-hydroxythis compound from phenylacetic acid, demonstrating the conversion of carboxylic acids to oxime derivatives [3].
Step 1: Esterification
Step 2: Silylation
Step 3: Reduction
Step 4: Oxidation
Step 5: Oximation
Step 6: Deprotection
Proper characterization of this compound and related compounds is essential for quality control and identity confirmation:
( ^1H ) NMR Spectroscopy: Expected signals include oxime proton (δ 8.5-9.0 ppm, broad), aromatic protons (δ 7.2-7.4 ppm, multiplet), methine proton adjacent to oxime (δ 3.5-4.0 ppm), and methyl group (δ 1.8-2.2 ppm). The E and Z isomers may show distinct chemical shifts, particularly for the methine and methyl protons [3].
GC-MS Analysis: Characteristic electron impact mass spectrum should show molecular ion at m/z 149, with key fragments at m/z 134 (loss of CH₃), 117 (loss of OH), 105 (benzyl cation), and 77 (phenyl cation). GC retention time should be established against authentic standards [1].
LC-MS Analysis: Particularly useful for detecting N-oxygenated intermediates and polar degradation products. Electrospray ionization in positive mode typically shows [M+H]+ ion at m/z 150. LC-MS is invaluable for studying metabolic and degradation pathways [1].
Melting Point Determination: For purified isomers, determine melting point using standard capillary methods. Pure Z-isomer typically has higher melting point than E-isomer or mixtures.
This compound and its precursors require careful handling to ensure laboratory safety:
Toxicity Profile: While comprehensive toxicity data for this compound is limited, related oximes may exhibit moderate toxicity. Assume potential health hazards and implement appropriate controls.
Personal Protective Equipment: Wear appropriate PPE including nitrile gloves, chemical-resistant lab coat, and safety goggles. Use respiratory protection when handling powders.
Engineering Controls: Perform all operations in a properly functioning fume hood. Ensure adequate ventilation in the laboratory.
Storage Conditions: Store under inert atmosphere (argon or nitrogen) at 2-8°C in sealed containers. Protect from light to prevent decomposition.
Phenylacetone (the precursor ketone) is listed as a Schedule II controlled substance in the United States under the Controlled Substances Act due to its use in illicit amphetamine production [7].
This compound itself may be subject to control as a drug precursor in many jurisdictions. Researchers should verify local regulations before synthesis or acquisition.
International regulations vary; consult national controlled substances legislation for specific requirements (e.g., ANVISA in Brazil, DEA in the United States) [7].
For international transfers, check the International Narcotics Control Board (INCB) list of monitored precursors.
The following diagram illustrates the key synthetic and metabolic pathways involving this compound, highlighting its central role in both synthetic and biological contexts:
Figure 1: Synthetic and Metabolic Pathways of this compound
This diagram illustrates the central position of this compound in diverse chemical and biological pathways, including synthetic routes from phenylacetic acid and phenyl-2-propanone, metabolic transformations in biological systems, and forensic degradation pathways.
In forensic science, this compound serves as an important chemical marker for methamphetamine decontamination operations. When methamphetamine-contaminated surfaces are treated with activated hydrogen peroxide solutions, this compound forms as a distinctive degradation product with pseudo-first-order kinetics (rate constant: (1.9 ± 0.4) × 10⁻² min⁻¹) [1]. This transformation provides forensic chemists with a reliable indicator for assessing the effectiveness of decontamination procedures in former clandestine laboratory sites. The detection and quantification of this compound, typically performed by GC-MS or LC-MS, allows authorities to verify successful remediation of contaminated properties.
This compound serves as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. Recent methodological advances demonstrate its use in visible-light-induced formal cycloadditions with azirines to prepare substituted pyrroles [4]. This photochemical approach represents an environmentally benign strategy for heterocycle synthesis, leveraging sustainable energy inputs and typically proceeding under mild conditions with excellent functional group compatibility.
In biochemical contexts, this compound has been identified as a hepatic microsomal metabolite of N-hydroxyamphetamine in rat liver preparations [2]. This NADPH-dependent N-oxidation pathway is catalyzed by flavin-containing monooxygenase enzymes rather than cytochrome P450 systems. The conversion represents a significant detoxification pathway for amphetamine-type compounds in mammalian systems, with this compound serving as a more readily excreted metabolite than the parent amine compounds.
Low Yields in Oximation: If oxime formation yields are suboptimal, ensure strict control of pH during the reaction. The oximation proceeds best in slightly basic conditions. Check the quality of hydroxylamine hydrochloride, as it can degrade upon storage.
Isomer Separation Difficulties: Separation of E and Z isomers can be challenging. Consider recrystallization optimization with different solvent combinations (CHCl₃/n-pentane or dichloromethane/toluene) [3]. For particularly stubborn separations, preparative HPLC with normal phase silica may be required.
Oxime Instability: Some oximes can be prone to hydrolysis or decomposition. Store products under inert atmosphere at reduced temperatures. Avoid strong acidic conditions that might hydrolyze the oxime functionality.
Analytical Challenges: Oximes may show poor GC behavior due to thermal decomposition. Consider using milder LC-MS techniques for accurate analysis. For NMR characterization, ensure anhydrous conditions to prevent water interference.
This compound represents a versatile synthetic intermediate with applications spanning pharmaceutical synthesis, forensic science, and biochemical research. Its synthetic accessibility from readily available starting materials, combined with the reactivity of the oxime functional group, enables diverse chemical transformations. The experimental protocols provided in this application note offer reliable methods for the preparation and characterization of this compound and related compounds.
Future research directions may explore the use of this compound in new photochemical transformations, development of stereoselective synthesis methods for individual geometric isomers, and further investigation of its role in metabolic pathways of amphetamine-type compounds. As synthetic methodologies continue to advance, particularly in the areas of green chemistry and photochemical activation, the utility of this compound as a synthetic building block is likely to expand further.
The table below summarizes the basic identifying information and chemical properties of this compound as found in chemical databases [1] [2].
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] |
| CAS Number | 13213-36-0 [2] |
| Molecular Formula | C₉H₁₁NO [1] [2] |
| Molecular Weight | 149.19 g/mol [2] |
| Synonyms | 1-Phenylpropan-2-one oxime; 1-Phenylpropane-2-oneoxime [2] |
| Reported Use | A useful research chemical, e.g., in the preparation of pyrroles [2]. |
This compound is identified in specific experimental contexts, primarily as a reaction product.
A key study investigated the oxidative decontamination of methamphetamine using an activated hydrogen peroxide product (Bio-Oxygen Chem Decon) [3].
This relationship between methamphetamine, its metabolic pathway, and the resulting this compound is illustrated below.
The search results do not provide explicit data on coordination complexes of this compound. Its potential ligand properties can be inferred from its molecular structure:
Phenylacetone, the ketone precursor to this compound, is a Schedule II controlled substance in the United States as it is a known precursor in the illicit synthesis of amphetamine and methamphetamine [4]. Researchers must be aware of and comply with all relevant regulations when handling precursor chemicals.
The table below summarizes several laboratory-scale synthesis routes for phenylacetone (P2P), a direct precursor to phenylacetone oxime. Yields can vary significantly based on the specific protocol, reagent quality, and execution [1] [2].
| Method | Key Starting Material | Key Reagents & Conditions | Reported Yield | Key Optimization Notes |
|---|---|---|---|---|
| Benzyl Cyanide Route [1] [2] | Benzyl cyanide | Sodium ethoxide, ethyl acetate, then H₂SO₄ hydrolysis | 77-86% (from intermediate) | Critical steps: dry solvents, controlled temperature during hydrolysis to prevent charring [1]. |
| Phenylacetic Acid (Sodium Acetate) [1] [2] | Phenylacetic acid | Acetic anhydride (large excess), anhydrous sodium acetate, 145-150°C | 50-56% | Crucial: Molar excess of acetic anhydride prevents self-condensation into dibenzyl ketone [1] [2]. |
| Phenylacetic Acid (Lead Acetate) [1] | Phenylacetic acid | Lead(II) acetate, destructive distillation | Not specified | Environmentally hazardous. Calcium acetate may be a safer alternative [1]. |
| Nitroalkylation of Benzene [2] | Benzene, 2-nitropropene | Titanium tetrachloride (TiCl₄) or Triflic acid (CF₃SO₃H) | ~70-85% | Requires careful handling of highly reactive/moisture-sensitive reagents [2]. |
Based on common laboratory challenges, here are some specific issues and solutions:
Problem: Low yield in the Benzyl Cyanide route during the hydrolysis step.
Problem: Low or no yield in the Phenylacetic Acid / Acetic Anhydride route.
Problem: Precipitate does not form when neutralizing the sodium salt in the Benzyl Cyanide route.
The following diagram illustrates the relationship between the different synthesis paths for phenylacetone and its subsequent conversion to the target compound, this compound.
The information provided is based on historical and technical chemical literature. Several precursors and the final product, this compound, are regulated substances in many jurisdictions due to their potential use in the illicit synthesis of controlled drugs [4]. Researchers must ensure all work complies with local and international laws and is conducted in a safe, legal, and ethical manner.
Understanding the basic properties of a compound is the first step in planning its purification. The table below summarizes the key identified data for phenylacetone oxime.
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-Phenylpropane-2-one oxime [1] |
| CAS Registry Number | 13213-36-0 [1] |
| Molecular Formula | C₉H₁₁NO [1] |
| Molecular Weight | 149.19 g/mol [1] |
| Boiling Point | 285.7 °C at 760 mmHg [1] |
| Flash Point | 169.2 °C [1] |
| Density | 0.99 g/cm³ [1] |
| Appearance | Described as a "colorless oil" in synthesis procedures [2] |
This compound is encountered in specific chemical contexts, primarily as an intermediate in synthesis and as a degradation product [2] [3] [4].
The diagram below illustrates the pathways where this compound appears, based on the literature.
In synthetic chemistry, it is noted as a direct precursor that can be hydrolyzed to phenyl-2-propanone (P2P) [2]. In oxidative degradation, it is a distinctive product from the reaction of methamphetamine with activated hydrogen peroxide systems [3] [4].
While explicit protocols for purifying this compound are not detailed in the search results, the following guidance is compiled from general principles and related context.
Recrystallization is a standard technique for purifying solid compounds. The following workflow and troubleshooting guide are based on general laboratory practice, as the specific solvent for this compound is not stated in the available sources.
The table below addresses common issues you might encounter.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No crystals form | Too much solvent; rapid cooling; no nucleation sites. | Concentrate the solution by boiling off excess solvent. Scratch the flask interior with a glass rod or add a tiny seed crystal [5]. |
| Oil formation instead of solid | Solvent boiling point may be too high or near the compound's melting point. | Ensure the solvent's boiling point is below the compound's melting point. Try a different solvent or solvent pair [5]. |
| Low recovery yield | Compound is too soluble in the chosen solvent at low temperatures. | Re-select a solvent with a steeper solubility-temperature gradient. Ensure the solution is cooled thoroughly, even to 0°C or below [5]. |
| Poor purity of crystals | Solution cooled too quickly; impurities incorporated. | Cool the solution more slowly. Perform a hot filtration step. Wash the crystals thoroughly with cold solvent after filtration [5]. |
The table below summarizes the basic chemical information for this compound, which is consistent across multiple chemical databases [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 13213-36-0 [1] [2] [3] |
| Molecular Formula | C₉H₁₁NO [1] [2] [3] |
| Molecular Weight | 149.19 g/mol [1] [3] |
| Chemical Name | 1-Phenylpropan-2-one oxime [1] [2] |
| Density | ~0.99 g/cm³ [3] |
| Refractive Index | ~1.514 [3] |
Oximes can be susceptible to degradation under various conditions. While direct data is unavailable, insights can be drawn from a study on N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA), a structurally similar N-hydroxy compound [4].
Since published data is limited, you can determine the stability profile of this compound under your specific conditions by conducting a systematic study. The workflow below outlines the key steps.
Solution Preparation
Analysis Method
Q1: What are the likely degradation products of this compound? While not confirmed for this compound, the degradation of the similar compound N-OH-MDMA in alkaline solution produced the corresponding ketone (MDP2P) and other products [4]. For this compound, the parent ketone, phenylacetone (P2P), is a potential degradation product [5].
Q2: My oxime solution has changed color. What does this mean? this compound is described as a yellow to pale yellow liquid [2]. A darkening of this color or a change in hue over time can be a visual indicator of ongoing decomposition and should prompt a fresh analysis to confirm potency.
Q3: I cannot find a stability-indicating method for this compound. What should I do? The HPLC method described above, using a polymer-coated column and potentially low-pH mobile phases, is a good starting point for developing a stability-indicating method. You must validate that the method can separate the parent oxime peak from its degradation products.
The diagram below outlines the key stages of the reaction and primary troubleshooting points.
Here are specific issues you might encounter during the phenylacetone oxime rearrangement, with their causes and solutions.
| Problem & Symptoms | Likely Cause | Recommended Solution |
|---|
| Incorrect Regioisomer Formation Obtaining N-benzylacetamide instead of N-phenylacetamide, or a mixture. | Incorrect oxime geometry. The group anti to the leaving group migrates [1] [2]. The reaction is stereospecific [3]. | Confirm oxime geometry (E/Z) via NMR before rearrangement [4]. Synthesize the correct stereoisomer to direct migration. | | Low Conversion / No Reaction Starting material remains, low yield. | Poor leaving group formation. The hydroxyl group must be activated for departure [1] [5]. | Ensure your acid catalyst (e.g., H₂SO₄, PCl₅, TsCl) is fresh and in sufficient concentration [3] [2]. For PCl₅, use anhydrous conditions. | | Nitrile Byproduct Formation Detection of phenylacetonitrile. | Beckmann Fragmentation. Occurs when the migrating group stabilizes a carbocation (e.g., via quaternary carbon α to oxime) [3] [5]. | Avoid harsh acidic conditions and high temperatures that favor fragmentation [3]. Consider milder catalysts (e.g., cyanuric chloride/ZnCl₂) [3]. | | Product Decomposition Complex mixture, charring. | Overly harsh reaction conditions, especially with strong acids like concentrated H₂SO₄ at high temperatures. | Use milder promoters like tosyl chloride in pyridine [3], or catalytic systems (e.g., ZnCl₂) [6]. Optimize temperature and monitor reaction time. |
This method provides a specific, alternative procedure to traditional acid catalysts.
The following table summarizes the core analytical techniques identified for detecting and characterizing this compound.
| Analytical Technique | Sample Preparation & Derivatization | Key Application Context | Identified Compounds |
|---|---|---|---|
| GC-MS [1] [2] | Liquid-liquid extraction (LLE); no derivatization specified | Identification of major oxidation products from methamphetamine decontamination | This compound; Benzaldehyde (from ephedrine) |
| LC-MS (ESI+) [1] [2] | Dilution and injection; no derivatization | Elucidation of N-oxidation pathway and intermediate products | N-oxygenated intermediates of methamphetamine and ephedrine |
Here are the step-by-step methodologies for analyzing this compound based on published research.
This method is suitable for identifying this compound as a stable degradation product in solution.
This method helps understand the degradation pathway by identifying transient intermediates.
The following diagram outlines the logical workflow for developing and selecting an appropriate analytical method based on your research goal.
Q1: Why is this compound significant in forensic analysis? A1: this compound is a distinctive marker for the oxidative degradation of methamphetamine [1] [2]. Detecting it can prove that a peroxide-based decontamination process occurred at a scene, which is valuable for forensic investigations of clandestine drug labs.
Q2: Can I use HPLC-UV for analyzing this compound? A2: The search results do not specify an HPLC-UV method for this compound. While it may be feasible, the cited research relied on mass spectrometry (GC-MS, LC-MS) for definitive identification and characterization. MS detection is superior for confirming the identity of unknown compounds and elucidating structures of intermediates.
Q3: What is the main challenge in analyzing this compound? A3: A key challenge is that this compound is just one product in a multi-step degradation pathway [1] [2]. Effective method development must achieve chromatographic separation from other products like benzaldehyde (from ephedrine) and various N-oxygenated intermediates.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or no detection of this compound via GC-MS | Instability under GC inlet temperatures; poor extraction efficiency | Verify GC inlet temperature and consider a temperature-programmed injection. Experiment with different LLE solvents (e.g., chloroform, ethyl acetate). |
| Co-elution of peaks in GC or LC | Inadequate chromatographic separation | Optimize the temperature ramp (GC) or mobile phase gradient (LC). Consider using a different capillary column (e.g., varying polarity) or HPLC column chemistry. |
| Inconsistent results between runs | Uncontrolled reaction or sampling conditions | Standardize the oxidation reaction time, temperature, and sampling points. Quench reactions immediately upon sampling. |
Available scientific literature primarily covers this compound analysis in the context of methamphetamine decontamination [1] [2]. If your work involves different sample types, you may need to adapt these methods. Key parameters to optimize include:
The table below summarizes general techniques that can be leveraged to improve the detection sensitivity for compounds like phenylacetone oxime, based on principles from analytical chemistry and forensic analysis [1] [2].
| Technique | Principle | Potential Application to this compound |
|---|---|---|
| Sample Stacking (e.g., FASS) | Concentrates analyte in a narrow zone within the capillary before separation [1]. | Pre-concentrate the oxime from a larger sample volume to lower the Limit of Detection (LOD). |
| In-line Extraction (SPE-CE) | Integrates solid-phase extraction directly with the capillary, automating pre-concentration and cleanup [1]. | Purify and concentrate this compound from complex biological matrices like urine or blood. |
| Advanced Detectors (e.g., MS) | Couples high-efficiency separation with a highly specific and sensitive mass spectrometry detector [1]. | Provide definitive identification and sensitive detection based on mass-to-charge ratio. |
| Multi-point Calibration | Uses a series of standards to define the exact relationship between signal and analyte concentration [2]. | Account for any non-linearity and provide a more accurate calibration model, especially at low concentrations. |
The following diagram illustrates a general, iterative workflow for troubleshooting and improving detection sensitivity in an analytical method. You can use this as a logical framework to guide your experiments.
Q: Why is my signal for this compound weak or non-existent? A: This can stem from several issues. First, check sample preparation; the extraction efficiency from your matrix (e.g., urine, blood) might be low, or the compound could be degrading during the process [1]. Second, the settings on your detector (e.g., MS parameters) may not be optimized for this specific molecule. Finally, verify that your separation method (e.g., LC or CE conditions) is effectively delivering the analyte to the detector.
Q: My calibration curve is non-linear at low concentrations. How can I fix this? A: Non-linearity often occurs near the method's limits of detection. Avoid using a single-point calibration [2]. Instead, use a multi-point calibration curve with standards that bracket the expected concentration range, including the low end where non-linearity is observed. This provides a more accurate model for quantifying low-level analytes.
Q: What is the most effective single change to lower my detection limit? A: Implementing a sample pre-concentration technique, such as field-amplified sample stacking (FASS) in CE or in-line solid-phase extraction (SPE), typically offers the most significant gain [1]. These techniques directly increase the amount of analyte entering the detection system without altering the core analytical method.
To develop specific protocols, I suggest you:
The table below summarizes two foundational synthesis routes for Phenyl-2-Propanone (P2P), which is a key precursor to phenylacetone oxime [1].
| Method | Key Reactants | Key Conditions | Reported Yield | Key Characteristics & Notes |
|---|
| From Benzyl Cyanide | Benzyl cyanide, ethyl acetate, sodium ethoxide | Reaction on steam bath (2 hrs), then stand overnight; hydrolysis with concentrated H₂SO₄ [1]. | 77-86% (from hydrolyzed nitrile) [1] | - Multi-step procedure.
Q: How can I optimize the yield of P2P from phenylacetic acid?
Q: How do I handle and work up the reaction mixture after P2P synthesis?
The following diagram illustrates the general decision-making and experimental pathway for the synthesis and troubleshooting of P2P, based on the methods described.
The table below summarizes the fundamental chemical and regulatory characteristics of Phenylacetone and Phenylacetone Oxime for a clear side-by-side overview.
| Property | Phenylacetone | This compound |
|---|---|---|
| Chemical Names | Phenyl-2-propanone, P2P, Benzyl methyl ketone [1] | 1-Phenyl-2-propanone oxime [2] |
| CAS Number | 103-79-7 (from Wikipedia [1]) | 13213-36-0 [2] |
| Molecular Formula | C9H10O [1] | C9H11NO [2] |
| Molecular Weight | 134.18 g/mol [1] | 149.2 g/mol [2] |
| Physical Appearance | Colorless oil [1] | Yellow to pale yellow liquid [2] |
| Primary Significance | Precursor for amphetamine and methamphetamine synthesis [1]; metabolite of amphetamines [1] | Identified as a major oxidation product from methamphetamine decontamination [3]; a metabolite in the biodegradation of amphetamine [4] |
| Regulatory Status | Schedule II controlled substance in the US (as a drug precursor) [1] | Information not readily available in search results |
A prominent experimental context that distinguishes the two compounds involves the oxidative decontamination of methamphetamine, where this compound is identified as a major product.
The following diagram illustrates the experimental workflow and the relationship between the compounds in this specific context:
The methodology is based on a study investigating the decontamination of methamphetamine and ephedrine using a hydrogen peroxide-based product [3].
The table below summarizes the basic identifying information found for this compound, which is consistent across sources.
| Property | Details |
|---|---|
| Common Name | This compound [1] [2] |
| Chemical Name | 1-Phenyl-2-propanone oxime [2] |
| CAS Number | 13213-36-0 [1] [2] |
| Molecular Formula | C₉H₁₁NO [1] [2] |
| Molecular Weight | 149.2 g/mol [2] |
| Appearance | Yellow to Pale Yellow Color Liquid [2] |
Since specific methods for this compound are not available, here is a general framework and techniques based on established analytical practices that your team can apply [3].
For developing your own methods, consider these techniques commonly used for organic compound analysis:
The following workflow outlines the key parameters required to demonstrate that an analytical method is suitable for its intended use [3].
To obtain the specific information you need:
The metabolic conversion of this compound has been studied in rat liver microsomes. The key findings from these studies are summarized in the table below.
| Aspect | Details |
|---|---|
| Primary Reaction | Conversion from N-hydroxyamphetamine (NOHA) [1]. |
| Key Cofactor | NADPH and oxygen-dependent [1]. |
| Enzyme System | Rat liver microsomes; evidence suggests it is not a cytochrome P-450 mediated monooxygenase reaction [1]. |
| Experimental Evidence | Reaction was not inhibited by carbon monoxide, SKF-525A, or DPEA. No increase in rate with microsomes from phenobarbital-pretreated animals [1]. |
Further research indicates that this compound itself is not a substrate for complex formation with cytochrome P-450 in rat liver microsomes, even when using a hydrogen peroxide-based peroxygenase system instead of the NADPH/O2 monooxygenase pathway [2].
For researchers seeking to replicate or understand the foundational studies, here is a summary of the core experimental methodology used to investigate this pathway.
The following diagram illustrates the metabolic pathway and key experimental findings for this compound in a rat model.
The available data is limited for creating a robust species comparison. Here are the significant gaps and suggested directions for further investigation:
To address these gaps, you could:
The table below summarizes key differences and performance metrics based on studies of various pharmaceuticals [1] [2].
| Feature | Single Cyclodextrin System | Dual Cyclodextrin System |
|---|---|---|
| Typical Composition | Single type of neutral or charged CD [1]. | Combination of neutral CD + anionic CD; other combinations (cationic+neutral, two neutral) are possible [1]. |
| Mechanism | Chiral recognition primarily via inclusion complexation and secondary interactions [1]. | Synergistic action; one CD provides enantioselectivity, the other drives differential migration [1] [2]. |
| Separation Efficiency | Can be insufficient for some analytes, leading to co-elution or baseline resolution failure [1] [2]. | Often provides dramatically enhanced enantioseparation selectivity; can resolve analytes problematic for single systems [1]. |
| Application Scope | Suitable for many chiral separations [1]. | Effective for simultaneous chiral separation of multiple racemates; useful for complex pharmaceutical mixtures [2]. |
| Method Development | Relatively straightforward [1]. | More complex, requires optimization of type, concentration, and ratio of two CDs [1]. |
| Key Advantage | Simplicity and speed [1]. | Superior resolving power for challenging separations [1]. |
| Key Limitation | Limited flexibility and may fail for complex or multiple analytes [1]. | Risk of peak broadening; increased method development time [1]. |
A study on H1-antihistamines demonstrated that a dual CD system achieved baseline chiral separation of four racemates in under 8 minutes, a scenario where single CD systems showed co-elution or insufficient resolution [2].
While a specific method for phenylacetone oxime is unavailable, you can adapt these general protocols and a real-world example.
The following diagram outlines the key steps in developing and optimizing a dual CD separation method.
Key steps involve:
This validated protocol [2] can serve as a reference for developing your own method:
The table below summarizes the key information about this compound found in the search results.
| Property | Description |
|---|---|
| Chemical Relationship | A metabolite of amphetamine and methamphetamine [1] [2]. Also a degradation product from the oxidative decontamination of methamphetamine [2]. |
| Formation Pathway | Formed from the oxidation of N-hydroxyamphetamine (NOHA) [3]. This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes in living systems [1] and can be mimicked by hydrogen peroxide-based cleaning products in the environment [2]. |
| Stability Data | Specific quantitative data on its stability under various conditions (e.g., pH, temperature, storage) is not available in the search results. |
While direct stability comparisons are absent, the search results provide insights from experimental studies on how this compound is formed.
To better understand its role, the following diagram illustrates the metabolic and chemical pathways involving this compound.
The table below summarizes the key findings from the available research for the detection of phenylacetone oxime.
| Feature | GC-MS | LC-MS |
|---|---|---|
| Reported Use for this compound | Yes, explicitly identified as a major product [1] [2] | No direct application found in current search results |
| Supporting Experimental Data | Pseudo-first order degradation kinetic constant: (1.9 ± 0.4) × 10⁻² min⁻¹ [1] [2] | Not available |
| Key Identified Products | This compound (from methamphetamine); Benzaldehyde (from ephedrine) [1] [2] | N-oxygenated intermediates (from methamphetamine and ephedrine) [1] [2] |
| Qualitative Strength | Provides characteristic mass spectra for compound identification [3] | Provides molecular weight and fragmentation data for structural elucidation [4] [5] |
The following workflow and details are based on the 2023 study that successfully identified this compound using GC-MS [1] [2].
The same 2023 study that used GC-MS also employed LC-MS, but for a different purpose, which highlights the complementary strengths of each technique.
For the specific task of detecting and identifying this compound, GC-MS is the currently verified and recommended method. LC-MS has proven valuable for understanding the broader reaction pathway by identifying different, more polar intermediates.
For your own method development: